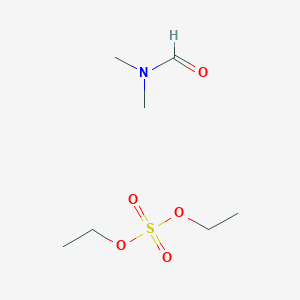

diethyl sulfate;N,N-dimethylformamide

Description

Significance of Alkylating Agents in Synthetic Chemistry: Focus on Dialkyl Sulfates

Historical Trajectories and Modern Relevance of Diethyl Sulfate (B86663) as an Electrophile

Diethyl sulfate ((C₂H₅)₂SO₄), the diethyl ester of sulfuric acid, is a powerful electrophilic alkylating agent. wikipedia.orgnih.gov Historically, its utility was recognized in the early 20th century, playing a significant role in the development of industrial chemistry. oncohemakey.com It has been widely used as an ethylating agent to convert compounds containing active hydrogens, such as phenols, amines, and thiols, into their corresponding ethyl derivatives. ca.gov This capability made it an important intermediate in the manufacturing of dyes, pigments, pharmaceuticals, and agricultural chemicals. ca.govnih.govinchem.org

The modern relevance of diethyl sulfate has not diminished; it remains a key reagent for introducing ethyl groups cleanly and efficiently. Its potent electrophilic nature makes it highly effective in Sₙ2 reactions. wikipedia.org The compound's utility is underscored by its application in the synthesis of specialized products, including textile finishing agents and surfactants. ca.govnih.gov

Evolution of Diethyl Sulfate's Role in Complex Molecular Construction

The role of diethyl sulfate has evolved from a bulk chemical intermediate to a more specialized reagent in the construction of intricate and high-value molecules. In contemporary organic synthesis, precision and selectivity are paramount. Diethyl sulfate serves as a reliable source of the ethyl group in multi-step syntheses of complex organic targets. Research findings show its use as a reactant for synthesizing biologically active compounds, such as certain pyrazole (B372694) and quinazolinone derivatives, and for creating ionic liquids with potential applications as electrolytes. sigmaaldrich.com It is a direct-acting alkylating agent that readily ethylates DNA and is genotoxic across virtually all tested systems, a property that has been extensively studied in toxicology and molecular biology. inchem.orgnih.gov This reactivity, when carefully controlled, is harnessed by synthetic chemists to achieve specific molecular modifications.

Structure

2D Structure

Properties

IUPAC Name |

diethyl sulfate;N,N-dimethylformamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S.C3H7NO/c1-3-7-9(5,6)8-4-2;1-4(2)3-5/h3-4H2,1-2H3;3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJIBCQQGOIFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)OCC.CN(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500265 | |

| Record name | Diethyl sulfate--N,N-dimethylformamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-35-1 | |

| Record name | Diethyl sulfate--N,N-dimethylformamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N,n Dimethylformamide As a Multifaceted Chemical Platform

N,N-Dimethylformamide (DMF), an organic compound with the formula (CH₃)₂NC(O)H, is a colorless, high-boiling, polar aprotic solvent. wikipedia.orgnih.gov It is miscible with water and the majority of organic liquids, making it what has been termed a "universal organic solvent". wikipedia.orgdrugfuture.com While its primary application is as a solvent, its utility extends far beyond this role, positioning it as a uniquely versatile chemical platform. nih.govrsc.org

N,N-Dimethylformamide Beyond a Solvent: Reagent, Catalyst, and Stabilizer Attributes

The chemical reactivity of DMF allows it to participate directly in chemical transformations in several ways: nih.govrsc.org

Reagent: DMF is a key reagent in the Vilsmeier-Haack reaction, where it reacts with phosphoryl chloride or other agents to form the Vilsmeier reagent, an electrophilic species used to formylate aromatic compounds. wikipedia.orgnih.gov It can also serve as a source for various small molecular fragments, including dimethylamine (B145610) (NMe₂), formyl (CHO), and carbon monoxide (CO), in a range of synthetic procedures. nih.govresearchgate.net

Catalyst: DMF can act as a catalyst, notably in the synthesis of acyl chlorides from carboxylic acids using oxalyl chloride or thionyl chloride. wikipedia.org In this process, it reversibly forms an imidoyl chloride intermediate (a Vilsmeier reagent), which is the active catalytic species. wikipedia.org

Stabilizer: In nanoscience, DMF has been employed as a stabilizer for metal nanoparticles (NPs), including gold, silver, iridium, and palladium. nih.govacs.orgacs.org The DMF molecules can surround the surface of the nanoparticles, preventing aggregation and maintaining their catalytic activity. acs.orgnih.gov For example, DMF-stabilized gold nanoclusters have shown high catalytic activity in the reduction of 4-nitrophenol. nih.govresearchgate.net

Foundational Principles Governing N,N-Dimethylformamide's Versatility in Diverse Chemical Transformations

The multifaceted nature of DMF stems from its distinct chemical and physical properties.

Polar Aprotic Nature: As a polar aprotic solvent, DMF possesses a large dipole moment and a high dielectric constant. It can effectively solvate cations while leaving anions relatively "bare" and more nucleophilic. This property is particularly advantageous for facilitating reactions that proceed through polar mechanisms, such as Sₙ2 reactions. wikipedia.org

High Boiling Point and Stability: With a boiling point of 153 °C, DMF is suitable for reactions that require elevated temperatures. wikipedia.orgchemicalbook.com It is also thermally stable, though it can decompose near its boiling point to dimethylamine and carbon monoxide. wikipedia.orgresearchgate.net

Structural Attributes: The structure of DMF itself is key to its role as a reagent. nih.gov It can act as either a nucleophilic or an electrophilic agent and can be a source for various building blocks in chemical synthesis. nih.govresearchgate.net Its ability to function as a reducing agent for certain metal ions has also been documented. researchgate.netacs.org

Interplay and Synergistic Applications of Diethyl Sulfate and N,n Dimethylformamide in Advanced Chemical Systems

Contextualizing Co-Application in Complex Reaction Environments

The co-application of diethyl sulfate and N,N-dimethylformamide is particularly prevalent in complex reaction environments where the precise control of reaction conditions is paramount. DMF's high dielectric constant and aprotic nature make it an ideal solvent for facilitating SN2 reactions, such as the ethylations carried out by diethyl sulfate. It effectively solvates cations, leaving the nucleophile relatively bare and more reactive, thus accelerating the rate of alkylation.

A primary example of their combined use is in the synthesis of quaternary ammonium (B1175870) compounds, which are valuable as cationic surfactants, antistatic agents, and fabric softeners. googleapis.comgoogle.comgoogle.com In these reactions, a tertiary amine is alkylated with diethyl sulfate. DMF serves as the reaction medium, ensuring the solubility of the tertiary amine and the resulting quaternary ammonium salt. google.com This prevents the precipitation of products and allows the reaction to proceed to completion under homogenous conditions.

Another area where this combination is critical is in the multi-step synthesis of complex organic molecules and pharmaceutical intermediates. researchgate.netalliedmarketresearch.com For instance, in the synthesis of isoluminol derivatives for protein labeling, DMF is used as the solvent for the reaction between an intermediate and 5-bromovaleronitrile, a step that follows an initial ethylation with diethyl sulfate in a preceding step. researchgate.net Similarly, in the C-alkylation of malonic esters, DMF can be employed as the solvent with an alkylating agent to produce valuable dicarboxylates. google.com The stability of diethyl sulfate in DMF, coupled with the solvent's ability to promote the desired reactivity, makes this a favored system for chemists constructing intricate molecular architectures.

Table 1: Selected Applications of Diethyl Sulfate in N,N-Dimethylformamide Solvent

| Reaction Type | Substrate Example | Product Type | Role of DMF | Reference |

|---|---|---|---|---|

| Quaternization | Tri(aliphatic hydrocarbon)amine | Quaternary ammonium ethyl sulfate | Solvent | google.com |

| C-Alkylation | Diethyl malonate (DEM) | Diethyl ethylmalonate | Solvent | google.com |

This table is interactive. Click on the headers to sort the data.

Emerging Research Frontiers at the Interface of Alkylation and Amide-Based Chemistry

The interaction between diethyl sulfate and N,N-dimethylformamide is not merely that of a reagent and a passive solvent. Emerging research indicates a more intricate relationship, where the combination gives rise to reactive intermediates that open new synthetic avenues at the interface of alkylation and amide chemistry. This is particularly evident in reactions where DMF acts as a reactant or catalyst. nih.gov

Research on the reaction between dimethyl sulfate (a close analog of diethyl sulfate) and amides, including DMF, has shown the formation of ionic adducts. researchgate.netorientjchem.org When diethyl sulfate reacts with DMF, it can form an ethoxymethylene-N,N-dimethyliminium salt. researchgate.net This Vilsmeier-type reagent is a powerful electrophile and can be used in various formylation and cyclization reactions.

A notable application of this reactive adduct is in the synthesis of β-lactams (2-azetidinones). researchgate.net In a novel one-pot synthesis, the adduct formed from a dialkyl sulfate and DMF reacts with a Schiff base and a substituted acetic acid to yield β-lactams under mild conditions. This method avoids the use of harsh chlorinating agents typically required in other β-lactam syntheses. researchgate.net This transformation highlights a sophisticated interplay where diethyl sulfate activates the amide (DMF) to create a new reagent in situ, which then drives a complex cyclization.

The frontier of this research lies in harnessing these reactive intermediates for novel molecular constructions. The ability to generate potent electrophiles from the simple combination of a common alkylating agent and a ubiquitous solvent provides a powerful tool for organic chemists, enabling the development of more efficient and atom-economical synthetic strategies.

Table 2: Reactive Intermediates and Their Applications

| Reagent Combination | Intermediate Formed | Application | Product Class | Reference |

|---|---|---|---|---|

| Diethyl Sulfate + N,N-Dimethylformamide | Ethoxymethylene-N,N-dimethyliminium salt | Reaction with Schiff bases and acetic acids | β-Lactams | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Diethyl Sulfate Synthesis: Innovations and Mechanistic Insights

The synthesis of diethyl sulfate is characterized by methods that manage the reactivity of sulfuric acid and its precursors to favor the formation of the diester over byproducts.

On a laboratory scale, the synthesis of diethyl sulfate often involves modifications of industrial processes to suit smaller quantities and standard laboratory equipment. One common approach involves the reaction of ethanol (B145695) with sulfuric acid, followed by distillation. A notable method involves dripping a mixture of 95% ethanol and concentrated sulfuric acid onto a heated bed of anhydrous sodium sulfate at 155-165°C under reduced pressure. sciencemadness.org This allows the diethyl sulfate to distill as it is formed.

Another protocol utilizes chlorosulfonic acid and ethanol to produce ethyl hydrogen sulfate, which is then distilled to yield diethyl sulfate. sciencemadness.org The distillation of two moles of the alkyl hydrogen sulfate affords the dialkyl sulfate and sulfuric acid. sciencemadness.org A patented process describes the distillation of sodium ethyl sulfate, either alone or with a diluting agent like dry sodium sulfate, in a vacuum to produce diethyl sulfate with yields reported between 83% and 90%. google.com

| Method | Reactants | Key Conditions | Reported Yield |

| Ethanol/H₂SO₄ over Sodium Sulfate | 95% Ethanol, Concentrated H₂SO₄, Anhydrous Na₂SO₄ | Drip onto heated Na₂SO₄ bed (155-165°C) under aspirator pressure. | ~32 g (from a specific run) sciencemadness.org |

| Chlorosulfonic Acid Route | Ethanol, Chlorosulfonic Acid | Forms ethyl hydrogen sulfate, which is then distilled. | Not specified sciencemadness.org |

| Sodium Ethyl Sulfate Distillation | Sodium Ethyl Sulfate, (optional: Sodium Sulfate) | Vacuum distillation. | 83-90% google.com |

The dominant industrial method for producing diethyl sulfate involves the reaction of ethylene (B1197577) with concentrated sulfuric acid. procurementresource.comatamanchemicals.com This process is integral to the indirect hydration method for producing ethanol, with diethyl sulfate being a key intermediate. nih.gov

The process typically involves two main stages:

Absorption: Ethylene gas is absorbed into concentrated (e.g., 96 wt%) sulfuric acid at elevated temperatures (e.g., 60°C). nih.gov This reaction forms a mixture containing ethyl hydrogen sulfate, some diethyl sulfate, and unreacted sulfuric acid. google.com A typical mixture might contain approximately 43% diethyl sulfate, 45% ethyl hydrogen sulfate, and 12% sulfuric acid. atamanchemicals.comnih.gov

Conversion and Purification: The resulting mixture is heated with anhydrous sodium sulfate under a vacuum. This step converts the remaining ethyl hydrogen sulfate into diethyl sulfate, which is then distilled and collected, achieving yields around 86%. nih.gov The final commercial product typically has a purity greater than 99%. nih.gov

Process enhancements focus on optimizing reaction conditions to maximize the yield of diethyl sulfate while minimizing the formation of byproducts like ether and degradation products. googleapis.com A green production process has been proposed where the diethyl sulfate intermediate (ethyl bisulfate) is reacted with a salt like sodium sulfate at 60-130°C. This generates diethyl sulfate and sodium bisulfate, avoiding the formation of difficult-to-recycle waste acid. google.com

The formation of diethyl sulfate from common industrial reactants like ethylene or ethanol and sulfuric acid proceeds through a key intermediate: ethyl hydrogen sulfate (also known as ethylsulfuric acid).

The mechanism can be summarized in two steps:

Formation of Ethyl Hydrogen Sulfate:

From Ethylene: The electrophilic addition of sulfuric acid to the double bond of ethylene yields ethyl hydrogen sulfate. C₂H₄ + H₂SO₄ → C₂H₅OSO₃H

From Ethanol: The esterification reaction between ethanol and sulfuric acid produces ethyl hydrogen sulfate and water. This is a reversible reaction. google.com C₂H₅OH + H₂SO₄ ⇌ C₂H₅OSO₃H + H₂O

Formation of Diethyl Sulfate: The conversion of ethyl hydrogen sulfate to diethyl sulfate can occur via two primary pathways:

Reaction with a second alcohol/ethylene molecule: Ethyl hydrogen sulfate can react with another molecule of ethanol or ethylene. In the industrial process with ethylene, the intermediate reacts with another ethylene molecule to yield the final product. procurementresource.com C₂H₅OSO₃H + C₂H₄ → (C₂H₅)₂SO₄

Disproportionation/Redistribution: Two molecules of ethyl hydrogen sulfate can react, especially upon heating, to form diethyl sulfate and regenerate a molecule of sulfuric acid. wikipedia.org This reaction is often facilitated by vacuum distillation, which removes the diethyl sulfate product and drives the equilibrium forward. The reaction with sodium sulfate follows a similar redistribution pathway. wikipedia.org 2 C₂H₅OSO₃H → (C₂H₅)₂SO₄ + H₂SO₄

N,N-Dimethylformamide Production: Modern Approaches and Catalytic Strategies

The industrial synthesis of N,N-Dimethylformamide (DMF) has traditionally relied on carbon monoxide chemistry, but modern approaches are increasingly focused on greener alternatives.

The commercial production of DMF is dominated by two conventional methods: a single-stage (direct) process and a two-stage (indirect) process. nih.govdsir.nic.in

Single-Stage (Direct) Synthesis: In this method, dimethylamine (B145610) (DMA) reacts directly with carbon monoxide (CO). dsir.nic.in The reaction is typically carried out using a solution of dimethylamine in methanol (B129727) with an alkali alkoxide, most commonly sodium methoxide (NaOCH₃), as a catalyst. nih.govdsir.nic.in This continuous process operates under high pressure (1.5–2.5 MPa) and elevated temperatures (110–150°C). nih.gov This method is considered highly advanced and economical as it does not produce water, simplifying purification and saving energy. irocoatingadditive.com

Two-Stage (Indirect) Synthesis: This process involves two distinct steps. nih.gov

First, methyl formate (B1220265) is produced by reacting methanol with carbon monoxide under high pressure at 60–100°C, also using sodium methoxide as a catalyst. nih.govdsir.nic.in

The purified methyl formate then reacts with dimethylamine in a second step at lower pressure and temperatures of 80–100°C to yield N,N-dimethylformamide and methanol. nih.govdsir.nic.in The final product is purified by distillation. nih.gov

| Synthesis Route | Reactants | Catalyst | Pressure | Temperature | Key Characteristics |

| Single-Stage (Direct) | Dimethylamine, Carbon Monoxide | Sodium Methoxide | High (1.5–2.5 MPa) nih.gov | High (110–150°C) nih.gov | Continuous process; no water byproduct. irocoatingadditive.com |

| Two-Stage (Indirect) | Step 1: Methanol, Carbon MonoxideStep 2: Methyl Formate, Dimethylamine | Sodium Methoxide | Step 1: HighStep 2: Low nih.gov | Step 1: 60–100°CStep 2: 80–100°C nih.gov | Involves isolation of methyl formate intermediate. |

In response to environmental concerns and the desire to utilize renewable feedstocks, significant research has been directed toward greener synthesis routes for DMF. These methods often use carbon dioxide (CO₂), a renewable and less toxic C1 source, or employ electrochemical techniques that operate under ambient conditions. magtech.com.cn

CO₂ Hydrogenation: This approach uses CO₂, hydrogen (H₂), and dimethylamine as raw materials. Various catalytic systems have been developed to facilitate this transformation.

A ZnO-TiO₂ solid solution catalyst has demonstrated high efficiency, achieving 99% DMF selectivity and excellent stability over 1000 hours of continuous operation. nih.gov The synergy between Zn and Ti sites facilitates the formation of a formate intermediate, which then reacts with DMA to produce DMF. nih.gov

Simple and inexpensive Cu/ZnO catalysts are also highly effective and recyclable, achieving DMF yields of up to 97%. rsc.org

Ruthenium-based catalysts, such as a ruthenium-grafted bisphosphine-based porous organic polymer (Ru@PP-POP), have shown exceptional activity in both batch and continuous-flow processes, highlighting a path for industrial-scale application of CO₂ hydrogenation for DMF production. researchgate.net

Electrosynthesis: Electrochemical methods offer a pathway to produce DMF under ambient temperature and pressure, using renewable electricity. rsc.org

One strategy involves the direct electrochemical oxidation of trimethylamine (B31210) (TMA), a surplus chemical in DMA manufacturing. rsc.orgrsc.org Using a graphite (B72142) anode, this process can achieve an 80% yield of DMF while co-producing hydrogen at the cathode. rsc.orgrsc.org Mechanistic studies show the reaction proceeds through a two-phase oxidation with an aminal intermediate. rsc.org

A total electrosynthesis method has been reported that produces DMF from CO₂ and nitrate (B79036) (NO₃⁻). nih.govresearchgate.net This process uses a hybrid Ag/Cu catalyst and achieves a Faradaic efficiency of 28.6%. nih.govresearchgate.net The reaction pathway is deconstructed as proceeding from CO₂ and NO₃⁻ to methylamine, then to dimethylamine, and finally to DMF. nih.govresearchgate.net

| Green Method | Feedstocks | Catalyst / System | Key Findings & Conditions |

| CO₂ Hydrogenation | CO₂, H₂, Dimethylamine | ZnO-TiO₂ solid solution | 99% DMF selectivity; stable for >1000 hours. nih.gov |

| CO₂ Hydrogenation | CO₂, H₂, Dimethylamine | Cu/ZnO | Recyclable catalyst; up to 97% yield. rsc.org |

| CO₂ Hydrogenation | CO₂, H₂, Dimethylamine | Ru@PP-POP | High turnover number (160,000) in batch process; suitable for continuous flow. researchgate.net |

| Electrosynthesis (Oxidation) | Trimethylamine | Graphite anode in an H-cell reactor | 80% yield; >50% Faradaic efficiency; ambient conditions. rsc.orgrsc.org |

| Electrosynthesis (C-N Coupling) | CO₂, Nitrate (NO₃⁻) | Hybrid Ag/Cu catalyst | Total electrosynthesis from simple molecules; 28.6% Faradaic efficiency. nih.govresearchgate.net |

Development of Sustainable Catalytic Systems for N,N-Dimethylformamide Synthesis

The synthesis of N,N-dimethylformamide (DMF), a crucial solvent and chemical intermediate, has traditionally relied on methods involving carbon monoxide, a toxic and fossil-fuel-derived feedstock. rsc.org In response to growing environmental concerns and the push for green chemistry, significant research has focused on developing sustainable catalytic pathways for DMF production. These advanced methodologies prioritize the use of renewable feedstocks, such as carbon dioxide (CO₂), and employ efficient, stable, and recyclable catalysts to minimize waste and energy consumption.

Catalytic Hydrogenation of Carbon Dioxide

A prominent sustainable route to DMF involves the catalytic reaction of CO₂, hydrogen (H₂), and dimethylamine (DMA). researchgate.net This approach utilizes CO₂ as an abundant, nontoxic, and renewable C1 source, contributing to carbon capture and utilization (CCU) strategies. magtech.com.cn The development of effective catalysts is critical for this transformation.

Research has explored both noble and non-noble metal-based catalytic systems. magtech.com.cn While noble metals have shown activity, inexpensive and simple non-noble metal catalysts, such as copper-based systems, have demonstrated high efficacy. For instance, Cu/ZnO catalysts have been shown to be highly effective and recyclable, achieving a DMF yield of up to 97% under optimized conditions. researchgate.net The synergistic effect between copper and zinc oxide is believed to promote the reaction. researchgate.net

More recently, a binary metal oxide solid solution, ZnO-TiO₂, has been reported as a highly efficient heterogeneous catalyst for this process. nih.gov In a continuous flow fixed-bed reactor, the ZnO-TiO₂ catalyst demonstrated exceptional performance with 99% selectivity for DMF and remarkable stability over 1000 hours of continuous operation. researchgate.netnih.gov The key to this catalyst's success lies in the synergistic action of Zn and Ti sites, which facilitate the formation of formate species as crucial intermediates. The slow hydrogenation kinetics of these formate species effectively suppresses the formation of the undesired byproduct, trimethylamine (TMA). nih.gov

| Catalyst System | Reaction Conditions | Single-Pass DMA Conversion (%) | DMF Selectivity (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| Cu/ZnO | 413 K (140°C), 12 MPa | Not specified | Yield of 97% | Effective and recyclable catalyst with a synergistic effect between Cu and ZnO. | researchgate.net |

| ZnO-TiO₂ | 300°C, 3 MPa | ~15% (approaching equilibrium) | 99% | Excellent stability over 1000 hours; dual Zn and Ti sites form key formate intermediates. | nih.gov |

| CuAlOx treated with 1,10-Phen and H₂ | Not specified | 25% conversion of DMF to TMA | Enhanced DMF selectivity | Nitrogen-doped carbon layers on the catalyst tune performance and block pathways for further hydrogenation of DMF to TMA. | researchgate.net |

Electrocatalytic Synthesis Routes

Electrosynthesis offers an environmentally appealing alternative to traditional thermocatalytic methods, allowing for the production of DMF under ambient conditions. rsc.org These methods leverage electricity to drive chemical transformations, potentially powered by renewable energy sources.

One innovative approach is the use of relay catalysis on a composite WO₂–NiOOH/Ni catalyst for the efficient production of DMF from dimethylamine and methanol. acs.org In this system, the two distinct active sites work in synergy: WO₂ selectively promotes the electrooxidation of dimethylamine, while the nearby NiOOH facilitates the electrooxidation of methanol. This process expedites the crucial C–N coupling at the interface of the two materials. This electrothermo relay catalysis system achieved a Faradaic efficiency of approximately 50% and a high production rate of 438 μmol cm⁻² h⁻¹ at an industrially relevant current density over an 80-hour period. acs.org

Another sustainable electrochemical strategy involves the direct oxidation of trimethylamine (TMA), a surplus chemical from industrial dimethylamine manufacturing. rsc.org Using a simple graphite anode in an H-cell reactor, this process can achieve a DMF yield of 80% with over 50% Faradaic efficiency, coupled with the production of hydrogen at the cathode. rsc.org Furthermore, a total electrosynthesis method has been developed to produce DMF from CO₂ and nitrates (NO₃⁻) using a hybrid Ag/Cu catalyst, achieving a production rate of 1.24 mmol h⁻¹ gcat⁻¹ and a Faradaic efficiency of 28.6%. kornienkolab.com

| Catalyst System | Feedstocks | Faradaic Efficiency (%) | Production Rate | Key Findings | Reference |

|---|---|---|---|---|---|

| WO₂–NiOOH/Ni | Dimethylamine, Methanol | ~50% | 438 μmol cm⁻² h⁻¹ | Relay catalysis with synergistic active sites for efficient C-N coupling. Stable for over 80 hours. | acs.org |

| Graphite Anode | Trimethylamine | >50% | 550 μmol h⁻¹ (in flow reactor) | Green strategy utilizing a surplus chemical; coupled with H₂ production. | rsc.org |

| Ag/Cu | CO₂, NO₃⁻ | 28.6% | 1.24 mmol h⁻¹ gcat⁻¹ | Total electrosynthesis from abundant small molecules. | kornienkolab.com |

Vapor-Phase Oxidative Coupling

The gas-phase oxidative coupling of methanol and dimethylamine represents another pathway for sustainable DMF synthesis. Research into bimetallic gold-based catalysts has shown promise for this reaction. rsc.org Specifically, alloyed nanoparticles of AgAu/SiO₂ and PdAu/SiO₂ have been investigated. These bimetallic catalysts facilitate the reaction with high selectivity towards DMF at low temperatures. In contrast, their monometallic counterparts are either unselective (Ag or Pd) or completely unreactive (Au). rsc.org

For PdAu/SiO₂ catalysts, the dilution of palladium in gold was found to significantly increase reaction rates, suggesting an optimal surface Pd ensemble size for the oxidative coupling chemistry. The selectivity towards DMF improves from 45% for monometallic Pd to over 75% for the alloyed PdAu catalyst. This is attributed to the isolation of oxygen-rich domains that, on monometallic palladium, would lead to undesirable total oxidation products. rsc.org

| Catalyst | Reaction | DMF Selectivity (%) | Key Findings | Reference |

|---|---|---|---|---|

| Monometallic Pd/SiO₂ | Oxidative coupling of methanol and DMA | 45% | Unselective compared to bimetallic alloy. | rsc.org |

| Monometallic Au/SiO₂ | Oxidative coupling of methanol and DMA | Unreactive | Monometallic gold is not active for this reaction. | rsc.org |

| PdAu/SiO₂ (Alloy) | Oxidative coupling of methanol and DMA | >75% | Alloying increases selectivity and reaction rates; suggests optimal Pd ensemble size. | rsc.org |

Alkylation Mechanisms by Diethyl Sulfate

The primary role of diethyl sulfate in chemical synthesis is to act as a source of ethyl groups in alkylation reactions. ataman-chemicals.comatamanchemicals.com The mechanism of this ethyl transfer is crucial for understanding its reactivity, selectivity, and applications.

Diethyl sulfate is a classic electrophile for Sₙ2 reactions. pitt.edu This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. ucsb.edunumberanalytics.com The reaction rate is second-order, depending on the concentration of both the diethyl sulfate and the nucleophile. pitt.edunumberanalytics.com

The general scheme for an Sₙ2 reaction involving diethyl sulfate (Et₂SO₄) and a nucleophile (Nu⁻) is as follows:

Nu⁻ + CH₃CH₂-O-SO₃-OCH₂CH₃ → [Nu···CH₂CH₃···O-SO₃-OCH₂CH₃]⁻ (Transition State) → Nu-CH₂CH₃ + ⁻O-SO₃-OCH₂CH₃

The ethylsulfate anion (EtSO₄⁻) is an excellent leaving group, facilitating the reaction. Diethyl sulfate reacts with a broad spectrum of nucleophiles, including oxygen, nitrogen, and sulfur-based species.

O-Nucleophiles: Phenoxides are common oxygen nucleophiles used in reactions with diethyl sulfate to form ethyl ethers. For example, phenol (B47542) reacts with diethyl sulfate in the presence of a base like sodium hydroxide (B78521) to yield phenetole (B1680304) (ethyl phenyl ether). doubtnut.com

S-Nucleophiles: Thiolate anions (RS⁻), generated by treating thiols with a base, are potent nucleophiles that readily react with diethyl sulfate to produce ethyl thioethers (R-S-Et). atamanchemicals.comlibretexts.org Thiolates are generally more powerful nucleophiles than their corresponding alkoxides. libretexts.org

N-Nucleophiles: Amines serve as effective nitrogen nucleophiles. Primary and secondary amines are ethylated to form secondary and tertiary amines, respectively. niscpr.res.inepo.org Tertiary amines react to form quaternary ammonium salts. wikipedia.orgresearchgate.net

The reactivity of nucleophiles in Sₙ2 reactions is influenced by factors such as charge, basicity, and polarizability. pitt.edu Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed as they can enhance the reactivity of anionic nucleophiles. libretexts.org

The Sₙ2 mechanism inherently governs the stereochemical and regiochemical outcomes of alkylations using diethyl sulfate.

Stereoselectivity: Sₙ2 reactions are stereospecific and proceed with a complete inversion of configuration at the electrophilic carbon center. numberanalytics.com This is a direct consequence of the "backside attack" mechanism, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. numberanalytics.comsciforum.net If the reaction is performed on a chiral substrate, this inversion leads to a predictable stereochemical outcome.

Regioselectivity: In reactions with ambident nucleophiles—species with two or more potential nucleophilic sites—diethyl sulfate exhibits regioselectivity. dalalinstitute.comdalalinstitute.com According to the Hard and Soft Acids and Bases (HSAB) principle, the electrophilic carbon of the ethyl group in an Sₙ2 reaction is considered a soft acid. dalalinstitute.com Consequently, it will preferentially react with the softer, more polarizable, and less electronegative atom of the ambident nucleophile. dalalinstitute.comyoutube.com

A classic example is the alkylation of an enolate ion, which has nucleophilic character on both the oxygen (hard center) and the carbon (soft center). An Sₙ2 reaction with diethyl sulfate would favor C-alkylation. Similarly, for the cyanide ion (CN⁻), which can attack via carbon or nitrogen, Sₙ2 reactions typically lead to the formation of nitriles (C-alkylation) rather than isocyanides (N-alkylation). youtube.com

The Sₙ2 reaction proceeds through a single, high-energy transition state and does not involve any intermediates. ucsb.edu This transition state is highly crowded, featuring five groups around the central carbon atom: the incoming nucleophile, the leaving group, and three non-reacting substituents. libretexts.org The geometry of this pentacoordinate carbon is trigonal bipyramidal. pitt.edulibretexts.org

Computational chemistry, particularly using Density Functional Theory (DFT) methods like B3LYP, has been instrumental in analyzing the potential energy surface (PES) of Sₙ2 reactions. sciforum.netresearchgate.netsciforum.net These studies evaluate the structures and energies of the reactants, the pre-reaction complex (an ion-dipole complex), the transition state, the post-reaction complex, and the products. sciforum.netnih.gov For the reaction of diethyl sulfate, the transition state involves the partial formation of the new bond to the nucleophile and the partial breaking of the C-O bond to the ethylsulfate leaving group. The negative charge is delocalized over the nucleophile and the leaving group. libretexts.org The energy of this transition state (the activation energy) is a key determinant of the reaction rate and is sensitive to steric hindrance around the reaction center and the nature of the solvent. pitt.edu

Diethyl Sulfate in Derivatization and Functionalization Reactions

The reliable reactivity of diethyl sulfate makes it a cornerstone reagent for introducing ethyl groups to functionalize a variety of organic molecules.

Diethyl sulfate is a preferred reagent for the synthesis of ethyl ethers and thioethers, particularly from phenols and thiols. ataman-chemicals.comatamanchemicals.com

Ethyl Ethers: The Williamson ether synthesis can be adapted using diethyl sulfate in place of an ethyl halide. Phenols are converted to their more nucleophilic phenoxide salts with a base (e.g., NaOH) and then treated with diethyl sulfate to form the corresponding ethyl phenyl ether. doubtnut.com

Table 1: Ethylation of Phenol with Diethyl Sulfate

| Reactant | Reagents | Product | Yield |

| Phenol | 1. NaOH2. (C₂H₅)₂SO₄ | Phenetole (Ethyl phenyl ether) | High |

Ethyl Thioethers: The synthesis of thioethers (sulfides) follows a similar pathway. Thiols are deprotonated with a base to form highly nucleophilic thiolate anions, which then readily displace the ethylsulfate group from diethyl sulfate in an Sₙ2 reaction to give the desired thioether. libretexts.org

Table 2: Ethylation of Thiophenol with Diethyl Sulfate

| Reactant | Reagents | Product |

| Thiophenol | 1. Base (e.g., NaH)2. (C₂H₅)₂SO₄ | Ethyl phenyl sulfide |

The reaction of diethyl sulfate with amines is a straightforward and efficient method for producing ethylated amines and quaternary ammonium salts. wikipedia.orgepo.org

Ethyl Amines: Primary and secondary amines react with diethyl sulfate to yield ethylated products. The reaction proceeds sequentially, and controlling the stoichiometry can favor the formation of mono- or di-ethylated products, although mixtures are common.

Quaternary Ammonium Salts: Tertiary amines, having a lone pair of electrons on the nitrogen atom, act as nucleophiles and attack diethyl sulfate to form quaternary ammonium salts. niscpr.res.inresearchgate.net In this reaction, a new carbon-nitrogen bond is formed, and the nitrogen atom acquires a positive charge, with the ethylsulfate anion acting as the counter-ion. niscpr.res.in These salts are valuable as cationic surfactants, phase-transfer catalysts, and antistatic agents. google.com The reaction is often exothermic and can be performed neat or in a solvent. google.com

Table 3: Quaternization of Tertiary Amines with Diethyl Sulfate

| Reactant | Reagent | Product |

| Triethylamine | (C₂H₅)₂SO₄ | Tetraethylammonium ethylsulfate |

| 1-[(benzyldimethylsilyl)methyl]piperidine | (C₂H₅)₂SO₄ | 1-[(benzyldimethylsilyl)methyl]-1-ethylpiperidin-1-ium ethylsulfonate researchgate.net |

| Tri(aliphatic hydrocarbon)amine | (C₂H₅)₂SO₄ | Quaternary ammonium ethyl sulfate google.com |

Advanced Functional Group Interconversions with Diethyl Sulfate

Diethyl sulfate is a potent and versatile ethylating agent, a characteristic that defines its role in functional group interconversions. wikipedia.orgiscpl.comatamanchemicals.com While primarily known for straightforward ethylation reactions, its application in more complex synthetic sequences, particularly in conjunction with specialized solvents like N,N-dimethylformamide (DMF), facilitates a range of advanced transformations. DMF, in this context, often transcends its role as a simple solvent, acting as a catalyst or even a reagent. nih.gov

The primary function of diethyl sulfate is the introduction of an ethyl group to a variety of nucleophiles. It is widely used to prepare ethyl ethers, ethyl amines, and ethyl thioethers. wikipedia.orgatamanchemicals.com A notable example is the ethylation of phenols. In the presence of a base such as sodium hydroxide, phenol is converted to the more nucleophilic phenoxide ion, which readily reacts with diethyl sulfate to produce phenetole (ethyl phenyl ether). iscpl.com

Beyond simple O-alkylation, diethyl sulfate is effective for the N-alkylation of amines. The reaction of diethyl sulfate with primary or secondary amines yields the corresponding ethylated amines. These reactions form the basis for the synthesis of more complex amine derivatives and quaternary ammonium salts. wikipedia.orgniscpr.res.in Similarly, it can be used for the S-alkylation of thiols to form thioethers.

In the synthesis of esters from carboxylic acids, diethyl sulfate can serve as an efficient ethylating agent for the carboxylate salt. Unlike some alkylation methods, both ethyl groups of diethyl sulfate can potentially be transferred, making it an efficient process. wikipedia.org

The use of N,N-dimethylformamide as a solvent can be crucial in these transformations. As a polar aprotic solvent, DMF effectively dissolves a wide range of organic substrates and inorganic reagents, creating a homogenous reaction environment that can enhance reaction rates and yields. Its high boiling point also allows for reactions to be conducted at elevated temperatures. Furthermore, DMF can play a more active role. For instance, in certain reactions, DMF can act as a catalyst, often through the in-situ formation of Vilsmeier-type intermediates. nih.gov While specific examples of advanced functional group interconversions that uniquely rely on the combination of diethyl sulfate and a reagent-like role of DMF are not extensively documented in literature, the distinct properties of each suggest a high potential for synergistic effects in complex organic syntheses, such as in the preparation of specialized dyes and pharmaceutical intermediates. iscpl.comnih.govnih.gov

Kinetic Studies of Diethyl Sulfate Reactions

The reactivity of diethyl sulfate is fundamentally governed by its nature as a strong electrophile, making it susceptible to nucleophilic attack. Kinetic studies of its reactions provide crucial insights into reaction mechanisms and allow for the optimization of reaction conditions.

The most well-documented kinetic data for diethyl sulfate pertains to its hydrolysis. The reaction with water proceeds to form ethanol and ethyl hydrogen sulfate, with eventual formation of sulfuric acid upon complete hydrolysis with excess water. wikipedia.org The hydrolysis of diethyl sulfate in water at 25°C has been determined to follow first-order kinetics.

| Parameter | Value | Conditions | Reference |

| Hydrolysis Rate Constant (k) | 1.15 x 10⁻⁴ s⁻¹ | 25 °C, pH 7 | nih.gov |

| Hydrolysis Half-life (t₁/₂) | 1.7 hours | 25 °C, pH 7 | nih.gov |

This interactive table summarizes the kinetic parameters for the hydrolysis of diethyl sulfate.

The rate of hydrolysis is significantly influenced by temperature, increasing rapidly at temperatures above 50°C. nih.gov

Kinetic studies on the reaction of DMS with various amines have shown the formation of ionic products, indicating the transfer of a methyl group to the nitrogen of the amine. niscpr.res.in The reaction of DMS in methanol has been studied in detail, revealing a series of equilibria involving the formation of monomethyl sulfate (MMS) and the subsequent formation of DMS. The kinetic rate constants for the formation and consumption of DMS in this system were determined by fitting experimental data to a kinetic model. enovatia.com

| Reaction | Rate Constant (k) | Temperature | System | Reference |

| MMS Formation (H₂SO₄ + MeOH) | 6.5 x 10⁻⁵ L/mol·s | 65 °C | Methanol | enovatia.com |

| DMS Hydrolysis | 1.4 x 10⁻⁵ L/mol·s | 65 °C | Methanol | enovatia.com |

This interactive table presents selected kinetic data from studies on the related compound, dimethyl sulfate, in methanol.

These studies on dimethyl sulfate suggest that the reactions of diethyl sulfate likely follow SN2 pathways, especially with soft nucleophiles. The polar aprotic nature of N,N-dimethylformamide would be expected to accelerate such SN2 reactions by solvating the cation while leaving the nucleophile relatively free and highly reactive. However, without specific experimental data, the precise kinetic parameters (rate constants, activation energies) for the reactions of diethyl sulfate in DMF remain an area for further investigation. The formation of byproducts and the stability of diethyl sulfate under various conditions are also critical factors that would be elucidated through detailed kinetic analysis.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethylformamide

N,N-Dimethylformamide as a Reactant and Building Block in Organic Synthesis

Due to its inherent structure, N,N-dimethylformamide can decompose or react in specific ways to provide various molecular fragments for the construction of more complex molecules. nih.govchemicalbook.com It can serve as a source for formyl (-CHO), dimethylamino (-NMe₂), and carbonyl (-CO) groups, among others, making it a valuable C1 or C-N source in organic synthesis. nih.govchemicalbook.comnih.gov

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is typically a chloroiminium ion generated in situ from N,N-dimethylformamide and an acid chloride, most commonly phosphorus oxychloride (POCl₃) or oxalyl chloride. numberanalytics.comnrochemistry.comnumberanalytics.com

The mechanism begins with the reaction of DMF with the activating agent (e.g., POCl₃) to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, also known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent is a weak electrophile that readily reacts with electron-rich substrates like activated arenes, heterocycles, or even alkenes. nrochemistry.comchemistrysteps.com The aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent in an electrophilic aromatic substitution step. nrochemistry.comchemistrysteps.com The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.orgjk-sci.com

Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the chloroiminium salt. numberanalytics.comnumberanalytics.com

Electrophilic Attack: The electron-rich arene attacks the Vilsmeier reagent. nrochemistry.com

Hydrolysis: The intermediate iminium salt is hydrolyzed to the aldehyde. wikipedia.org

This reaction is highly regioselective, typically occurring at the para-position of substituted benzenes or at the most electron-rich position of heterocyclic systems, such as the C5 position of pyrrole. nrochemistry.com

Table 1: Examples of the Vilsmeier-Haack Reaction

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| Anthracene | DMF, POCl₃ | 9-Anthracenecarboxaldehyde | wikipedia.org |

| Pyrrole | DMF, POCl₃ | Pyrrole-2-carbaldehyde | jk-sci.com |

| N,N-Dimethylaniline | DMF, POCl₃ | 4-(Dimethylamino)benzaldehyde | wikipedia.org |

| Indole | DMF, POCl₃ | Indole-3-carbaldehyde | chemistrysteps.com |

The Bouveault aldehyde synthesis is a classic method for converting alkyl or aryl halides into their corresponding aldehydes, effectively adding a one-carbon formyl group. wikipedia.orgchemeurope.com The reaction involves the treatment of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with N,N-dimethylformamide. blogspot.comatamanchemicals.comblogspot.com

The mechanism proceeds through the nucleophilic attack of the organometallic compound on the carbonyl carbon of DMF. wikipedia.orgchemeurope.com This addition forms a tetrahedral intermediate, a hemiaminal salt, which remains stable until a subsequent hydrolysis step. blogspot.comblogspot.com Acidic workup of this intermediate liberates the desired aldehyde and dimethylamine (B145610). wikipedia.orgchemeurope.com This one-pot procedure is a versatile formylation technique. wikipedia.orgcambridge.org While Grignard reagents are commonly used, their organolithium counterparts are also effective. wikipedia.orgblogspot.com

Table 2: Examples of the Bouveault Aldehyde Synthesis

| Organometallic Reagent Source | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Amylmagnesium bromide | DMF | Caproic aldehyde | 42% | cambridge.org |

| p-Tolylmagnesium bromide | DMF | p-Toluic aldehyde | 37% | cambridge.org |

| Primary alkyl halides | Mg, then DMF | Homologous aldehyde | - | wikipedia.org |

| Aryl halides | Mg, then DMF | Corresponding carbaldehyde | - | wikipedia.org |

Beyond formylation, DMF serves as a versatile building block in various other transformations, including amination, amidation, and as a carbon monoxide surrogate in carbonylation reactions.

Amination: DMF can act as a source of dimethylamine (-NMe₂). chemicalbook.com Under certain conditions, particularly with thermal or catalytic promotion, DMF can decompose to provide dimethylamine for nucleophilic substitution reactions. chemicalbook.comresearchgate.net For instance, aryl chlorides can undergo amination with DMF at room temperature in the presence of a suitable base and a palladium catalyst. nih.gov

Amidation: N,N-dimethylamides can be synthesized directly using DMF. chemicalbook.com Carboxylic acids can be converted to their corresponding N,N-dimethylamides by reacting them with DMF in the presence of an activating agent like thionyl chloride. chemicalbook.com Similarly, copper, palladium, and ruthenium catalysts have been employed for the amidation of various carboxylic acids using DMF. nih.govmdpi.com

Carbonylation: In recent years, DMF has gained significant attention as a safe and convenient surrogate for toxic and gaseous carbon monoxide (CO) in transition metal-catalyzed carbonylation reactions. dntb.gov.uaencyclopedia.pubmdpi.com Under palladium or nickel catalysis and often at high temperatures, DMF can decompose to release CO in situ. encyclopedia.pubmdpi.com This CO can then participate in a variety of carbonylation processes, such as the synthesis of diaryl ketones from arylboronic acids or the aminocarbonylation of aryl halides. mdpi.comrsc.org The use of DMF as a CO source avoids the need for high-pressure CO gas setups, making these transformations more accessible. dntb.gov.uaencyclopedia.pub

Table 3: Examples of DMF in Amination, Amidation, and Carbonylation

| Reaction Type | Substrate | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Amination | Aryl chlorides | Potassium t-butoxide, Pd catalyst | N,N-Dimethylarylamine | nih.gov |

| Amidation | Carboxylic acids | Thionyl chloride | N,N-Dimethylamide | chemicalbook.com |

| Carbonylation (as CO source) | Aryl iodides | Pd/C, POCl₃ | N,N-Dimethylbenzamide | mdpi.com |

| Carbonylation (as CO source) | Arylboronic acids | NiBr₂·diglyme | Diaryl ketone | rsc.org |

The reactivity of DMF allows it to be a precursor for several important functional groups in organic synthesis. nih.govchemicalbook.com

-CHO (Formyl group): As detailed in the Vilsmeier-Haack and Bouveault reactions, DMF is a primary source for the formyl group, enabling the synthesis of a wide range of aldehydes. nih.govguidechem.com

-NMe₂ (Dimethylamino group): In amination reactions, DMF serves as a convenient source of the dimethylamino moiety, which can be transferred to various substrates, such as aryl halides. chemicalbook.comnih.gov

-CO (Carbonyl group): DMF's role as a CO surrogate is a significant advancement in carbonylation chemistry, providing a carbonyl group for the synthesis of ketones, amides, and other carbonyl-containing compounds without handling CO gas directly. researchgate.netdntb.gov.uaencyclopedia.pubmdpi.com

Other Fragments: Research has also shown that DMF can be a source of other small building blocks, including the N,N-dimethylaminocarbonyl (-CONMe₂), methyl (-Me), and even a single oxygen atom in certain specialized reactions. chemicalbook.comnih.govacs.org

This versatility underscores DMF's utility as more than just a solvent, positioning it as a fundamental C1 and N1 building block in the synthetic chemist's toolkit. nih.gov

Catalytic Roles of N,N-Dimethylformamide

In addition to its role as a stoichiometric reactant, DMF can also function as a catalyst, most notably in the synthesis of acyl halides. nih.govwikipedia.org

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. While reagents like thionyl chloride (SOCl₂) and oxalyl chloride can achieve this, the reaction is often slow. columbia.edu The addition of a catalytic amount of DMF dramatically accelerates the rate of these reactions. wikipedia.orgcolumbia.edu

The catalytic mechanism involves the initial reaction of DMF with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the Vilsmeier reagent, an imidoyl chloride intermediate, in situ. nih.govwikipedia.org This intermediate is highly electrophilic and more reactive towards the carboxylic acid than the chlorinating agent itself. wikipedia.org

The catalytic cycle can be described as follows:

Activation: DMF reacts with the chlorinating agent (e.g., SOCl₂) to form the electrophilic Vilsmeier reagent. nih.gov

Acyl Transfer: The carboxylic acid attacks the Vilsmeier reagent, leading to the formation of the acyl chloride and regenerating the DMF catalyst. wikipedia.org

This catalytic process provides a highly efficient pathway for the synthesis of acyl chlorides. wikipedia.orgacs.org It is important to note, however, that this reaction can produce dimethylcarbamoyl chloride (DMCC) as a toxic byproduct, which necessitates careful handling and reaction monitoring. acs.org

Mechanistic Aspects of N,N-Dimethylformamide-Mediated Catalysis

N,N-Dimethylformamide (DMF) is more than a polar aprotic solvent; it actively participates in chemical transformations as a catalyst. nih.govrsc.org Its catalytic activity often involves the formation of reactive intermediates or its role as a stabilizer for catalytic species. nih.govrsc.org

One of the most well-known roles of DMF in catalysis is in the formation of the Vilsmeier reagent. wikipedia.org When DMF is treated with an acyl halide like oxalyl chloride or thionyl chloride, it forms an iminium salt, the Vilsmeier reagent. wikipedia.org This reagent is a key intermediate in various organic reactions. For instance, in the conversion of carboxylic acids to acyl chlorides, DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier intermediate. wikipedia.org This intermediate then reacts with the carboxylic acid to generate the acyl chloride, regenerating the DMF molecule in the process. wikipedia.org Similarly, in Beckmann rearrangements, a Vilsmeier salt reagent generated from DMF and bis-(trichloromethyl) carbonate can catalyze the transformation of oximes into amides. rsc.org

DMF also functions as a stabilizing agent for metal nanoparticles (NPs) and nanoclusters (NCs), which are highly effective catalysts in various organic transformations. acs.orgnih.gov In the synthesis of these metal NPs, DMF can serve simultaneously as a solvent, a reducing agent, and a stabilizer. acs.org The DMF molecules surround the surface of the metal center, preventing aggregation and maintaining catalytic activity. acs.org A proposed mechanism for the high catalytic performance of these DMF-stabilized NPs suggests that heat-assisted liberation of the DMF molecules from the metal surface generates open, active sites for the reaction to proceed. acs.org These stabilized catalysts have been successfully employed in reactions such as cross-coupling, hydrosilylation, and methylation under ligandless conditions. acs.orgnih.gov For example, DMF-stabilized palladium nanoclusters have been used for Migita–Kosugie–Stille cross-coupling reactions. nih.gov

The catalytic role of DMF is also observed in its ability to mediate reactions by influencing the reactivity of other species. In some cases, bases like pyridine (B92270) or DMF can catalyze acylation reactions by activating the acyl chloride through a nucleophilic catalysis mechanism. wikipedia.org The amine functionality of DMF attacks the carbonyl group of the acyl chloride, forming a highly reactive quaternary acylammonium salt that is more susceptible to attack by nucleophiles. wikipedia.org

Metal-Catalyzed Reactions Involving N,N-Dimethylformamide as a Carbon or Nitrogen Source

In many metal-catalyzed reactions, N,N-dimethylformamide (DMF) transcends its role as a solvent and becomes a key reagent, providing carbon or nitrogen atoms that are incorporated into the final product. rsc.orgnih.gov Due to its structure, DMF can serve as a source for various functional groups, including formyl (CHO), dimethylamino (NMe₂), and even single carbon or nitrogen atoms. rsc.org

DMF as a Carbon Source:

DMF is frequently used as a source of a one-carbon unit in formylation and carbonylation reactions. In palladium-catalyzed aminocarbonylations, DMF can decompose at high temperatures (180–190 °C) to provide carbon monoxide (CO) and dimethylamine in situ. acs.org This allows for the synthesis of aryl amides from aryl bromides without the need to handle gaseous CO directly. acs.org The reaction is typically promoted by a base, such as potassium tert-butoxide, which facilitates the decomposition of DMF. acs.org

In other instances, the methyl group of DMF can be the source of a carbon atom. A ruthenium-catalyzed cyclization of ketoxime carboxylates to form tetra-substituted pyridines utilizes a methyl carbon from DMF as a one-carbon synthon, which was confirmed by deuterium-labeling experiments. nih.govrsc.org Rhodium-catalyzed direct methylation of ketones also uses DMF as the source of both the carbon for the methyl group and the hydrogen for the reduction of the intermediate methylene (B1212753). nih.gov

DMF as a Nitrogen and Carbon Source:

DMF can provide both carbon and nitrogen atoms for the synthesis of various compounds. For instance, in the ruthenium-catalyzed synthesis of 2,4-diarylpyridines from acetophenones and ammonium (B1175870) acetate (B1210297), DMF serves as the source of a CH group. nih.gov In copper-mediated oxidative cyanation of aromatic boronic acids, DMF acts as the carbon source, while an ammonium source like NH₄I provides the nitrogen atom. rsc.org

The entire dimethylamino group (NMe₂) from DMF can also be transferred. Copper, palladium, and ruthenium catalysts have been used for the amidation of carboxylic and cinnamic acids, where DMF provides the dimethylamino moiety. nih.gov

Below is a table summarizing selected metal-catalyzed reactions where DMF is used as a reagent.

| Catalyst | Reactants | Product Type | Role of DMF | Reference |

| Palladium | Aryl Bromides, Amines | Aryl Amides | CO and Dimethylamine Source | acs.org |

| Ruthenium | Ketoxime Carboxylates | Substituted Pyridines | One-Carbon Synthon (from methyl group) | nih.govrsc.org |

| Copper | Aryl Halides, Sodium Azide | Imidazo[1,2-c]quinazolines | CH Fragment Source | nih.gov |

| Palladium | Aryl Halides | N,N-dimethyl amides | CONMe₂ Source | nih.govrsc.org |

| Iridium | Alcohols, Methanol (B129727) | Methylated Alcohols | Stabilizing Agent | nih.gov |

Electrochemical Reactivity of N,N-Dimethylformamide

N,N-Dimethylformamide (DMF) exhibits significant electrochemical reactivity, particularly under oxidative conditions. Its behavior at an electrode surface has been studied to understand its degradation mechanisms and to harness its properties for synthetic applications.

Anodic Oxidation Mechanisms of N,N-Dimethylformamide

The anodic oxidation of DMF has been investigated in various solvents and with different supporting electrolytes. acs.org Studies have shown that two primary oxidation mechanisms can operate. acs.org The first mechanism involves a direct electron transfer from the DMF molecule to the anode, forming a cation radical as the primary step. acs.org This process is favored when using electrolytes with anions that are difficult to oxidize, such as fluoroborates. acs.org The second mechanism is initiated by the oxidation of the supporting electrolyte's anion (e.g., nitrate (B79036) ion) to form a radical, which then reacts with DMF. acs.org When a nitrate salt is used as the electrolyte, both mechanisms can occur simultaneously. acs.org

In the absence of reactive anions, the initial step is the irreversible one-electron transfer from the amide. acs.org The resulting cation radical is highly unstable and undergoes further reactions. In the presence of nucleophiles like water or methanol, this leads to the formation of products such as N-hydroxymethyl-N-methylformamide or N-methoxymethyl-N-methylformamide, respectively. acs.org For example, in methanol, the coulombic yield of N-methoxymethyl-N-methylformamide can be as high as 100%. acs.org

In degradation studies using a Ti/RuO₂–IrO₂ electrode, the electrochemical oxidation of DMF is proposed to proceed through several pathways. rsc.org One pathway involves the breaking of the C–N amide bond to generate formic acid and dimethylamine. rsc.org The dimethylamine can then be further oxidized to nitrogen-containing inorganic species like nitrite (B80452) (NO₂⁻) and nitrate (NO₃⁻), or to nitrogen gas (N₂). rsc.org

Electrosynthesis Applications Utilizing N,N-Dimethylformamide

The electrochemical properties of DMF are utilized in various electrosynthesis applications, both as a medium and as a reactant. A green electrochemical strategy has been developed to produce DMF itself from trimethylamine (B31210) (TMA), a surplus chemical, under ambient conditions. rsc.org This process involves the direct oxidation of TMA at a graphite (B72142) anode to yield DMF with 80% yield and over 50% faradaic efficiency, coupled with hydrogen production at the cathode. rsc.org Mechanistic studies show this reaction proceeds through a two-phase oxidation with an aminal as a key intermediate. rsc.org

Another innovative approach is the total electrosynthesis of DMF from abundant small molecules like carbon dioxide (CO₂) and nitrate (NO₃⁻). nih.govresearchgate.net Using a hybrid Ag/Cu catalyst, this method achieves a DMF production rate of 1.24 mmol h⁻¹ gcat⁻¹. nih.govresearchgate.net Retrosynthetic experimental analysis revealed that the synthesis pathway proceeds from CO₂ and NO₃⁻ to methylamine, then to dimethylamine, and finally to DMF, with the hydrogenation of coupled intermediates being the rate-limiting step. nih.gov

Electrochemical oxidation has also been effectively employed for the degradation of DMF in wastewater. rsc.orgrsc.org Using a Ti/RuO₂–IrO₂ electrode under optimal conditions (current density = 47 mA cm⁻², pH = 5.5, NaCl proportion = 15%), a degradation rate of 97.2% for a 50 mg L⁻¹ DMF solution was achieved after 7 hours. rsc.orgrsc.orgresearchgate.net The reaction follows pseudo-first-order kinetics. rsc.orgrsc.org The presence of chlorine, generated from NaCl, enhances the degradation process. rsc.org

The table below summarizes key parameters from electrosynthesis and electrochemical degradation studies of DMF.

| Application | Electrode/Catalyst | Key Reactants | Key Product / Result | Efficiency / Rate | Reference |

| DMF Synthesis | Graphite Anode | Trimethylamine (TMA) | N,N-Dimethylformamide | 80% yield, >50% Faradaic Efficiency | rsc.org |

| DMF Synthesis | Ag/Cu Hybrid Catalyst | CO₂, NO₃⁻ | N,N-Dimethylformamide | 1.24 mmol h⁻¹ gcat⁻¹ production rate | nih.govresearchgate.net |

| DMF Degradation | Ti/RuO₂–IrO₂ | N,N-Dimethylformamide | Degradation of DMF | 97.2% degradation in 7 hours | rsc.orgrsc.orgresearchgate.net |

| DMF Synthesis | WO₂–NiOOH/Ni | Dimethylamine, Methanol | N,N-Dimethylformamide | ~50% Faradaic Efficiency, 438 μmol cm⁻² h⁻¹ production rate | acs.org |

Solvation Phenomena and Intermolecular Interactions

N,N-Dimethylformamide as a Universal Solvent in Research

N,N-Dimethylformamide (DMF), an organic compound with the formula (CH₃)₂NC(O)H, is a versatile and widely used solvent in both academic research and industrial chemical processes. nih.govrsc.org Its widespread application stems from its unique combination of physical and chemical properties. DMF is a colorless, high-boiling liquid that is miscible with water and a majority of common organic solvents. nih.govresearchgate.net This excellent miscibility allows it to be used in a vast array of chemical transformations. researchgate.net

The primary role of DMF is as a polar aprotic solvent with a low evaporation rate. nih.govwikipedia.org Its ability to dissolve a wide range of organic, inorganic, and polymeric compounds makes it particularly valuable. nih.govresearchgate.net Consequently, DMF finds application in the production of acrylic fibers, plastics, synthetic leathers, films, and surface coatings. researchgate.netwikipedia.org It is also a common solvent for peptide coupling in pharmaceuticals, pesticide development, and in the formulation of adhesives. wikipedia.org In organic synthesis, it is frequently employed in reactions such as the Heck reaction, Bouveault aldehyde synthesis, and the Vilsmeier-Haack reaction. nih.govwikipedia.org Beyond its role as a solvent, DMF can also act as a reagent, a catalyst, and a stabilizer for nanoparticles. nih.govrsc.org

N,N-Dimethylformamide is classified as a polar aprotic solvent. nih.govwikipedia.org This means that while the molecule possesses a significant dipole moment and a high dielectric constant, it does not have an acidic proton. rsc.orgwikipedia.orgvedantu.com The polarity arises from the carbon-oxygen and carbon-nitrogen bonds. vedantu.com Specifically, DMF has a large dipole moment (μ ≈ 3.8 D) and a high dielectric constant (ε ≈ 36.7 at 298.15 K), which allows it to effectively solvate ions and other polar species. researchgate.netrsc.org

The key feature of an aprotic solvent is the absence of O-H or N-H bonds, meaning it cannot act as a hydrogen bond donor. wikipedia.orgvedantu.com Although DMF can act as a hydrogen bond acceptor through its carbonyl oxygen, its inability to donate protons has profound effects on chemical reactivity. wikipedia.orgwhiterose.ac.uk In nucleophilic substitution reactions, particularly SN2 reactions, polar aprotic solvents like DMF can significantly increase the reaction rate compared to protic solvents. nih.govwikipedia.org This is because they solvate the cation of an ionic nucleophile while leaving the anion relatively "bare" and more reactive. In contrast, protic solvents would form a hydrogen-bonding cage around the anionic nucleophile, stabilizing it and reducing its nucleophilicity. The ability of DMF to stabilize charged intermediates and transition states makes it an excellent choice for reactions involving polar mechanisms. nih.govwikipedia.org

Table 1: Physicochemical Properties of N,N-Dimethylformamide

| Property | Value | Reference |

| Chemical Formula | HCON(CH₃)₂ | sigmaaldrich.com |

| Molar Mass | 73.09 g/mol | N/A |

| Boiling Point | 153 °C | sigmaaldrich.com |

| Melting Point | -61 °C | sigmaaldrich.com |

| Density | 0.944 g/mL (at 25 °C) | sigmaaldrich.com |

| Dielectric Constant | 36.7 (at 25 °C) | rsc.org |

| Dipole Moment | ~3.8 D | rsc.org |

The interactions between solvent and solute molecules significantly influence the properties of a liquid mixture. psu.edursc.org In DMF systems, these interactions are primarily governed by ion-dipole forces, dipole-dipole interactions, and hydrogen bonding where the solute is a hydrogen bond donor. rsc.orgnih.gov The oxygen atom of the DMF molecule can act as a hydrogen bond acceptor, interacting with protic solutes. researchgate.net

Molecular dynamics simulations and experimental studies have provided detailed insights into these interactions. For instance, when mefenamic acid is dissolved in DMF, a strong hydrogen bond forms between the oxygen atom of the mefenamic acid and the formyl hydrogen atom of DMF. academie-sciences.fr Similarly, studies on mixtures of DMF with ionic liquids reveal that ion-dipole interactions and hydrogen bonding between the ionic liquid and DMF molecules are the dominant forces governing the behavior of the solution. nih.gov In the case of simple ions like Na⁺ in a DMF-water mixture, the Na⁺ ion is preferentially solvated by DMF because the Na⁺-DMF interaction is more favorable than DMF-water interactions. researchgate.net This highlights DMF's strong ability to solvate cations. The specific nature of these solute-solvent interactions is crucial for processes like crystallization, where the solvent can interact with the solute or adsorb onto crystal faces, potentially leading to the formation of different polymorphs. academie-sciences.fr

In mixed solvent systems, solvent-solvent interactions add another layer of complexity. The properties of binary and ternary mixtures containing DMF are a result of the interplay between the interactions of DMF with itself, with the other solvent(s), and with any solutes present. psu.edursc.org

In binary mixtures of DMF with protic solvents like water or methanol (B129727), hydrogen bonding plays a critical role. nih.govresearchgate.net Molecular dynamics simulations of DMF-water mixtures show that DMF can form strong hydrogen bonds with water, which can disrupt the natural hydrogen-bonding network of water, especially in DMF-rich conditions. researchgate.net Studies of DMF/methanol mixtures using FT-IR spectroscopy have investigated the wavenumber shifts in the C=O and O-H stretching regions, indicating changes in the populations of differently hydrogen-bonded species. nih.gov

In ternary mixtures, such as DMF-N-methylformamide (NMF)-water, the interactions become even more intricate. psu.edursc.org Analysis of the excess molar volumes and viscosities of this system reveals that in the water-rich region, binary associations are prevalent, while in the DMF-rich region, ternary associations are observed to a lesser degree. psu.edursc.org This indicates that the presence of multiple components leads to complex, composition-dependent structural arrangements within the liquid. psu.edursc.org

Advanced Characterization of N,N-Dimethylformamide Solvation Structures

Spectroscopic techniques are powerful tools for investigating the microscopic structure of solutions and the specific interactions within solvation shells. nih.govrsc.org Fourier-transform infrared (FT-IR) and Raman spectroscopy are particularly useful for probing hydrogen bonding. nih.govrsc.org

In studies of DMF, changes in the vibrational frequencies of specific bonds, such as the C=O stretch of DMF or the O-H stretch of a protic co-solvent like methanol, provide direct evidence of intermolecular interactions. nih.gov For instance, in DMF/methanol mixtures, positional fluctuations in the ν(C=O) and ν(O-H) bands are interpreted in terms of the changing populations of differently hydrogen-bonded species. nih.gov

Computational studies combined with spectroscopy offer deeper insights. Density functional theory (DFT) studies on the hydrogen bonding between DMF and cysteine have shown that the strongest hydrogen bond forms between the hydroxyl group of cysteine and the carbonyl oxygen atom of DMF. researchgate.net These studies also identified both red-shifting hydrogen bonds (where the bond frequency decreases) and blue-shifting hydrogen bonds (where the frequency increases), highlighting the complex nature of these interactions. researchgate.net X-ray scattering studies have also been used to compare the liquid structures of DMF and its thio-analogue, revealing details about intermolecular C-H⋯O interactions. rsc.org

Dielectric relaxation spectroscopy (DRS) is a technique that measures the dielectric properties of a material as a function of frequency. It provides valuable information about the rotational dynamics of polar molecules and the influence of ion-solvent interactions. researchgate.netresearchgate.net

For pure DMF, DRS studies have shown that the spectra can be resolved into two distinct relaxation processes. researchgate.net The primary, longer relaxation time is associated with the rotational diffusion of the molecular dipole vector. researchgate.net When electrolytes are added to DMF, the DRS spectra change, reflecting the influence of the ions on the solvent structure and dynamics. researchgate.net

In binary mixtures, DRS can elucidate the cooperative dynamics between the two solvent components. Studies of formamide-DMF mixtures have used DRS to investigate the formation of H-bonded FA-DMF structures. nih.gov Similarly, research on DMF/1,4-Butanediol mixtures has used DRS to determine relaxation times and analyze heteromolecular interactions through the Kirkwood correlation factor, which provides information on the local ordering of dipoles. smec.ac.in These studies help in understanding how the addition of a co-solvent or solute modifies the dynamic behavior of DMF on a molecular level. smec.ac.in

Table 2: Dielectric Relaxation Data for N,N-Dimethylformamide (DMF) and 1,4-Butanediol (BD) Binary Mixtures at 298 K

| Mole Fraction of DMF (X₁) | Static Dielectric Constant (ε₀) | Relaxation Time (τ) in ps |

| 1.0000 | 38.29 | 10.33 |

| 0.8988 | 37.94 | 12.87 |

| 0.7963 | 37.28 | 16.03 |

| 0.6924 | 36.31 | 20.37 |

| 0.5870 | 34.93 | 26.54 |

| 0.4799 | 33.11 | 35.80 |

| 0.3710 | 30.77 | 49.96 |

| 0.2601 | 27.79 | 72.84 |

| 0.1471 | 24.03 | 114.71 |

| 0.0000 | 17.84 | 243.61 |

| Data adapted from a study on DMF/1,4-Butanediol binary mixtures. smec.ac.in |

Role of N,N-Dimethylformamide in Stabilizing Reactive Species and Intermediates

N,N-Dimethylformamide (DMF) is a highly polar aprotic solvent with a high dielectric constant and a strong dipole moment, making it an excellent medium for reactions involving polar species. wikipedia.org Its ability to solvate cations and influence the stability of reactive intermediates is a key aspect of its utility in organic synthesis. In the context of reactions involving diethyl sulfate (B86663), a potent ethylating agent, DMF plays a crucial role in stabilizing the transition states and reactive intermediates that are formed.

The primary mode of interaction between DMF and reactive species, such as the transient carbocations or polarized complexes formed during ethylation reactions with diethyl sulfate, is through strong dipole-dipole interactions and the formation of solvation shells. The oxygen atom of the carbonyl group in DMF is the principal site of interaction with electrophilic species, due to its partial negative charge and the presence of lone pairs of electrons.

A significant aspect of the stabilization afforded by DMF is the formation of a stable adduct with dialkyl sulfates. While detailed research findings are more abundant for the closely related dimethyl sulfate, the chemical principles are directly applicable to diethyl sulfate. The reaction between N,N-dimethylformamide and dimethyl sulfate yields a stable 1:1 adduct, which is commercially available and utilized as a reagent in its own right. sigmaaldrich.comchemimpex.com This adduct formation is a clear indication of the strong stabilizing interaction between the two molecules.

The formation of a similar adduct between N,N-dimethylformamide and diethyl sulfate, often referred to as N,N-Dimethylformamide diethyl sulfate adduct, is highly probable due to their analogous chemical structures. sigmaaldrich.com This adduct can be considered a stabilized form of the reactive ethylating agent. The formation of this complex can be represented as follows:

(C₂H₅)₂SO₄ + HCON(CH₃)₂ ⇌ [(C₂H₅)OSO₃]⁻[HCON(CH₃)₂(C₂H₅)]⁺

This resulting ionic species is an iminium salt, where the ethyl group from diethyl sulfate has been transferred to the carbonyl oxygen of DMF, creating a resonance-stabilized cation. The counter-ion is the ethyl sulfate anion. This process effectively sequesters the highly reactive diethyl sulfate into a more stable, yet still reactive, form. The stability of such adducts makes them useful as milder and more selective alkylating agents compared to the free dialkyl sulfates. sigmaaldrich.comresearchgate.net

The stabilizing effect of DMF extends beyond simple adduct formation. As a solvent, it can influence the reaction kinetics and pathways. For instance, in Sɴ2 reactions, where diethyl sulfate acts as an electrophile, DMF can stabilize the partial positive charge that develops on the carbon atom of the ethyl group in the transition state. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

The properties of the N,N-dimethylformamide-dimethyl sulfate adduct, which serves as a strong proxy for the diethyl sulfate adduct, have been characterized.

Properties of N,N-Dimethylformamide-Dimethyl Sulfate Adduct

| Property | Value |

|---|---|

| Physical Form | Liquid |

| Assay | ≥95% |

| Refractive Index (n20/D) | 1.459 |

| Density (g/mL at 25 °C) | 1.349 |

This table is based on data for the N,N-Dimethylformamide-dimethyl sulfate adduct and is presented as a close approximation for the diethyl sulfate adduct due to the chemical similarities. sigmaaldrich.com

Advanced Materials Science Applications

N,N-Dimethylformamide in Metal-Organic Framework (MOF) Synthesis and Topology Control

N,N-Dimethylformamide (DMF), an organic compound with the formula (CH₃)₂NC(O)H, is a highly effective polar aprotic solvent that sees extensive use in the synthesis of Metal-Organic Frameworks (MOFs). nih.govwikipedia.org MOFs are a class of crystalline porous materials created from metal ions or clusters linked by organic ligands, offering exceptionally high surface areas and tunable structures. rsc.orgacs.org The choice of solvent is a critical parameter in MOF synthesis, influencing nucleation, crystal growth, and the final properties of the material. rsc.org DMF's high boiling point (153 °C), high polarity, and ability to dissolve a wide range of organic and inorganic compounds make it a preferred solvent in this field. nih.govtaylorandfrancis.com

The role of N,N-dimethylformamide as a solvent in the synthesis of MOFs is multifaceted, significantly impacting the crystallization process and the ultimate morphology of the framework. Its properties allow for precise control over the formation of these complex structures. rsc.org During solvothermal synthesis, where crystals are grown from a solution at elevated temperatures, DMF is frequently the solvent of choice. acs.org